molecular formula C11H18BrN3 B1372639 {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine CAS No. 91250-98-5

{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine

Cat. No.: B1372639
CAS No.: 91250-98-5
M. Wt: 272.18 g/mol
InChI Key: MLAHKVJMGQVNMJ-UHFFFAOYSA-N
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Description

{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine is an organic compound with the molecular formula C11H18BrN3 and a molecular weight of 272.18 g/mol This compound features a brominated pyridine ring attached to an ethylamine chain, which is further substituted with diethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine typically involves the reaction of 5-bromopyridine-2-amine with diethylamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the pyridine ring or the ethylamine chain can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the original compound.

Scientific Research Applications

{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The brominated pyridine ring can facilitate binding to specific sites, while the ethylamine chain and diethylamine groups can modulate the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • {2-[(5-Chloropyridin-2-yl)amino]ethyl}diethylamine
  • {2-[(5-Fluoropyridin-2-yl)amino]ethyl}diethylamine
  • {2-[(5-Iodopyridin-2-yl)amino]ethyl}diethylamine

Uniqueness

{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity in various applications.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrN3/c1-3-15(4-2)8-7-13-11-6-5-10(12)9-14-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAHKVJMGQVNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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